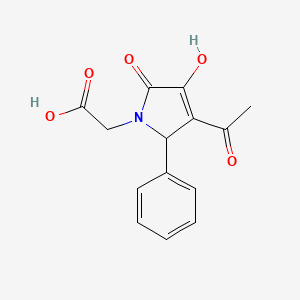

(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid

Übersicht

Beschreibung

(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid is a biochemical compound used in various scientific research fields. It is known for its unique structure, which includes an acetyl group, a hydroxy group, and a phenyl group attached to a pyrrolidine ring. This compound is often utilized in proteomics research and other biochemical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid typically involves a multi-step process. One common method includes the reaction of aniline with diethyl acetylenedicarboxylate in ethanol, followed by the addition of 4-anisaldehyde . This reaction is carried out under reflux conditions to yield the desired pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce secondary alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the prominent applications of (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid lies in medicinal chemistry. The compound has been studied for its potential as an anti-inflammatory agent and as a precursor in the synthesis of various pharmaceuticals.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of derivatives of this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential for developing new anti-inflammatory drugs .

Biochemical Research

The compound is also utilized in biochemical research, particularly in proteomics. It serves as a biochemical tool to study protein interactions and functions due to its ability to modify specific amino acids within proteins.

Case Study: Protein Modification

Research conducted at a leading university highlighted how this compound can selectively modify cysteine residues in proteins, facilitating the study of redox biology .

Synthetic Chemistry

In synthetic chemistry, this compound acts as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to novel compounds with desirable properties.

Table 2: Synthetic Pathways Involving the Compound

| Reaction Type | Example Products | Reference |

|---|---|---|

| Alkylation | Pyrrole derivatives | |

| Acetylation | Modified phenolic compounds | |

| Hydrolysis | Pyrrole carboxylic acids |

Agricultural Chemistry

Emerging research suggests potential applications in agricultural chemistry, particularly as a natural pesticide or herbicide due to its bioactive properties.

Case Study: Pesticide Efficacy

A recent study evaluated the efficacy of (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-ylic)acetic acid against common agricultural pests. Results indicated significant pest mortality rates when applied at specific concentrations .

Wirkmechanismus

The mechanism of action of (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets. The acetyl and hydroxy groups can participate in hydrogen bonding and other interactions with proteins or enzymes, modulating their activity. The phenyl group may also contribute to hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-Acetyl-4-hydroxy-2-(4-methoxy-phenyl)-5-oxo-2,5-dihydro-pyrrol-1-yl)-propionic acid: This compound has a similar structure but includes a methoxy group on the phenyl ring.

4-Hydroxy-2-quinolones: These compounds share the hydroxy and ketone functionalities but have a different core structure.

Uniqueness

(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid is unique due to its specific combination of functional groups and its ability to participate in diverse chemical reactions. Its structure allows for versatile applications in various research fields, making it a valuable compound for scientific studies.

Biologische Aktivität

(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid, with the CAS number 220128-11-0, is a compound of interest due to its potential biological activities. Its molecular formula is C14H13NO5, and it has been studied for various pharmacological effects, particularly in cancer research and anti-inflammatory applications.

| Property | Value |

|---|---|

| Molecular Formula | C14H13NO5 |

| Molecular Weight | 275.26 g/mol |

| CAS Number | 220128-11-0 |

Anticancer Properties

Recent studies have highlighted the potential of this compound as a chemotherapeutic agent. Research indicates that this compound can induce apoptosis in various cancer cell lines.

-

Mechanism of Action :

- The compound triggers apoptotic pathways by activating caspases and promoting cytochrome c release from mitochondria, leading to cell death in cancer cells such as LNCaP (prostate cancer) and HeLa (cervical cancer) cells .

- In ovarian cancer PA-1 cells, treatment with the compound resulted in significant apoptosis through caspase-dependent mechanisms .

-

Case Studies :

- A study demonstrated that treatment with 95 μM of the compound for 24 hours induced apoptosis in LNCaP cells, correlating with the downregulation of androgen receptors and prostate-specific antigens .

- Another investigation on HeLa cells revealed that the compound activated p53 and induced G1 phase cell cycle arrest, highlighting its potential as a therapeutic agent against cervical cancer .

Anti-inflammatory Effects

The compound also exhibits notable anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and signaling pathways.

- Mechanism of Action :

- Research Findings :

Eigenschaften

IUPAC Name |

2-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-8(16)11-12(9-5-3-2-4-6-9)15(7-10(17)18)14(20)13(11)19/h2-6,12,19H,7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJBYEARFYIWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386674 | |

| Record name | (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220128-11-0 | |

| Record name | (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.